1-(Oxolane-3-carbonyl)pyrrolidin-3-ol
Description
1-(Oxolane-3-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted at the nitrogen by an oxolane-3-carbonyl group and at the 3-position by a hydroxyl group. Its molecular formula is C₈H₁₃NO₃, with a molar mass of 171.19 g/mol. The compound’s unique combination of ether, carbonyl, and hydroxyl functional groups suggests distinct physicochemical properties, including solubility, hydrogen-bonding capacity, and metabolic stability .
Properties
CAS No. |
1341742-49-1 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C9H15NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h7-8,11H,1-6H2 |
InChI Key |
TZBKBYXEEVSJBM-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C(=O)C2CCOC2 |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CCOC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(Oxolane-3-carbonyl)pyrrolidin-3-ol with three analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| 1-(Oxolane-3-carbonyl)pyrrolidin-3-ol | C₈H₁₃NO₃ | 171.19 | Hydroxyl, ether, carbonyl | Hybrid ether-amide scaffold |
| 1-(3-Chloro-benzyl)-pyrrolidin-3-ol | C₁₁H₁₄ClNO | 211.69 | Hydroxyl, chloro-benzyl | Aromatic substitution enhances lipophilicity |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₇H₉NO₃ | 159.15 | Carboxylic acid, ketone | Polar, acidic due to -COOH group |
| 1-(Oxolane-3-carbonyl)piperidin-3-ol | C₉H₁₅NO₃ | 185.22 | Hydroxyl, ether, carbonyl (piperidine) | Six-membered ring increases flexibility |
Key Observations:
- Substituent Effects : The chloro-benzyl group in 1-(3-Chloro-benzyl)-pyrrolidin-3-ol introduces aromaticity and lipophilicity, contrasting with the polar ether-carbonyl motif in the target compound .
- Acid-Base Properties : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid’s carboxylic acid group confers acidity (pKa ~2-3), whereas the hydroxyl group in the target compound is less acidic (pKa ~10-12) .
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity:
- The oxolane-3-carbonyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to 1-(3-Chloro-benzyl)-pyrrolidin-3-ol, which is more lipid-soluble due to its aromatic substituent .
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid’s carboxylic acid group increases water solubility but may limit blood-brain barrier penetration .
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